molecular formula C14H25NO4 B8074700 a-[(Boc-amino)methyl]cyclohexaneacetic acid

a-[(Boc-amino)methyl]cyclohexaneacetic acid

Cat. No.: B8074700
M. Wt: 271.35 g/mol
InChI Key: NAXWYUTUBYCYRA-UHFFFAOYSA-N
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Description

a-[(Boc-amino)methyl]cyclohexaneacetic acid is a cyclohexane derivative featuring an acetic acid moiety and a tert-butoxycarbonyl (Boc)-protected aminomethyl group. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and modulating reactivity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research where controlled amine deprotection is critical . Structurally, it combines the rigidity of the cyclohexane ring with the functional versatility of carboxylic acid and protected amine groups, enabling diverse chemical modifications.

Properties

IUPAC Name

2-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXWYUTUBYCYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-[(Boc-amino)methyl]cyclohexaneacetic acid typically involves the protection of an amino group using the Boc group. The Boc group is introduced by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of efficient catalysts and solvents to facilitate the reaction and minimize side products .

Chemical Reactions Analysis

Types of Reactions

a-[(Boc-amino)methyl]cyclohexaneacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Intermediate in Drug Synthesis

a-[(Boc-amino)methyl]cyclohexaneacetic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features allow for modifications that can lead to the development of new therapeutic agents. The Boc group is particularly advantageous because it can be easily removed under mild acidic conditions, facilitating further chemical transformations without compromising the integrity of the molecule .

Design of Carbamate Drugs

The carbamate group is a key structural motif in many approved drugs. The incorporation of this compound into carbamate structures has been explored for enhancing drug efficacy and stability. Research indicates that modifications involving this compound can influence the pharmacokinetics and pharmacodynamics of drug candidates, making it a valuable tool in drug design .

Peptide Synthesis

In peptide synthesis, the Boc protecting group is frequently employed to protect amino acids during solid-phase synthesis. This compound can be utilized to synthesize peptides with specific functionalities, allowing for the development of novel peptide-based therapeutics . The stability of Boc-protected amino acids makes them suitable for extended storage and handling during complex synthetic procedures.

Case Study 1: Crystallization Methods

A recent patent describes an innovative crystallization method for Boc-amino acids, including this compound. This method enhances the purity and stability of the product, allowing for better storage and transportation conditions. The process involves reacting free amino acids with di-tert-butyl dicarbonate and subsequently crystallizing the product to achieve high purity levels .

Case Study 2: Synthesis and Characterization

Research published in medicinal chemistry journals highlights the synthesis and characterization of various derivatives of this compound. These studies demonstrate how modifications to the compound can lead to improved biological activity against specific targets, showcasing its potential as a lead compound in drug discovery programs .

Mechanism of Action

The mechanism of action of a-[(Boc-amino)methyl]cyclohexaneacetic acid involves the cleavage of the Boc protecting group under acidic conditions, releasing the free amino group. This free amino group can then participate in various biochemical reactions, targeting specific molecular pathways and enzymes .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between a-[(Boc-amino)methyl]cyclohexaneacetic acid and related compounds:

Compound Molecular Formula Molecular Weight Functional Groups Key Applications
This compound C₁₄H₂₅NO₄ 271.35 Boc-protected amine, acetic acid Synthetic intermediate, prodrug development
Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) C₉H₁₇NO₂ 171.24 Free amine, acetic acid Anticonvulsant, neuropathic pain relief
Cyclohexaneacetic acid C₈H₁₄O₂ 142.20 Acetic acid Environmental metabolite, biodegradation studies
Methyl (2-oxocyclohexyl)acetate C₉H₁₄O₃ 170.21 Ester, ketone Chemical synthesis intermediate

Key Observations:

  • Protection/Deprotection Dynamics: The Boc group in this compound increases lipophilicity and stability compared to Gabapentin’s free amine, which is critical for its role as a synthetic intermediate .
  • Pharmacological Activity : Gabapentin’s free amine enables direct interaction with the LAT-1 transporter and GABAergic pathways, conferring therapeutic efficacy in pain and seizure management . The Boc-protected derivative lacks this bioactivity until deprotected.
  • Environmental Relevance : Cyclohexaneacetic acid is a biodegradation product of alkylcyclohexanes in microbial pathways (e.g., Alcanivorax spp.) and model naphthenic acids in oil sands remediation .
Metabolism
  • Gabapentin : Excreted renally without hepatic metabolism, relying on LAT-1 for absorption .
  • Cyclohexaneacetic acid : Degraded via β-oxidation in microbes (e.g., Alcanivorax sp. and Chlorella kessleri) to shorter-chain metabolites .
  • Boc-Protected Derivative : Requires enzymatic or acidic deprotection (e.g., trifluoroacetic acid) to release the active amine, influencing its pharmacokinetic profile .

Physicochemical Properties

Property This compound Gabapentin Cyclohexaneacetic acid
Solubility Low (lipophilic Boc group) Moderate (polar amine) High (carboxylic acid)
Melting Point ~100–120°C (estimated) 162–165°C 25–27°C
Stability Stable under basic conditions Hygroscopic Stable in aqueous media

Biological Activity

The compound a-[(Boc-amino)methyl]cyclohexaneacetic acid, also known as Boc-alpha-cyclohexyl-D-glycine, is a derivative of glycine that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H23NO4
  • CAS Number : 35264-05-2
  • Density : 1.1 g/cm³
  • Boiling Point : 407.9 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its structural features that influence various physiological processes. As a glycine derivative, it may modulate neurotransmitter systems and exert neuroprotective effects.

  • Neuroprotective Effects : Studies indicate that amino acid derivatives can enhance levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function. For instance, in models of neurodegeneration, compounds similar to this derivative have shown to improve cognitive and motor functions by upregulating BDNF levels .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it can inhibit the formation of edema in inflammatory models, indicating its utility in managing inflammatory conditions .

Biological Activity Overview

The following table summarizes the key findings related to the biological activity of this compound:

Activity Description References
NeuroprotectionEnhances BDNF levels; improves cognitive and motor functions in animal models.
Anti-inflammatoryInhibits edema formation in phorbol ester-induced inflammation models.
Ergogenic EffectsInfluences anabolic hormone secretion and may improve physical performance during exercise.
CytotoxicityExhibits low cytotoxicity in vitro, suggesting safety for potential therapeutic use.

Case Studies

  • Neuroprotection in Animal Models :
    • In a study involving double-lesioned rats, treatment with amino acid derivatives similar to this compound resulted in significant improvements in behavioral deficits, alongside increased BDNF levels in the hippocampus and striatum .
  • Inflammation Models :
    • Research demonstrated that the compound significantly reduced edema formation in topical models, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What bioanalytical methods are suitable for studying this compound’s interactions with biological targets?

  • Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding affinity with proteins. For cellular uptake studies, use fluorescent labeling (e.g., FITC conjugation) and confocal microscopy. Validate specificity via competitive binding assays with unlabeled compound .

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